[(4-fluorophenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
CAS No.:
Cat. No.: VC20134180
Molecular Formula: C15H20FN3
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20FN3 |
|---|---|
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C15H20FN3/c1-11(2)15-8-14(19(3)18-15)10-17-9-12-4-6-13(16)7-5-12/h4-8,11,17H,9-10H2,1-3H3 |
| Standard InChI Key | OSGVZPQZLNCNNE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN(C(=C1)CNCC2=CC=C(C=C2)F)C |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenyl group. Common methods may involve condensation reactions or cross-coupling reactions, depending on the specific starting materials and desired substitutions.
N-[(4-fluorophenyl)methyl]-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
This compound, with a PubChem CID of 47245169, shares similarities with the compound of interest. It has a molecular weight of 261.29 g/mol and is composed of a pyrazole ring with a propan-2-yl group and a fluorophenylmethyl moiety attached to a carboxamide group .
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3O |
| Molecular Weight | 261.29 g/mol |
| PubChem CID | 47245169 |
1-{4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]pyridin-2-Yl}-N-Methylmethanamine
This compound, with a PubChem CID of 71710904, features a pyrazole ring connected to a pyridine ring and includes a fluorophenyl group. It has a molecular weight of 296.34 g/mol and is another example of how fluorophenyl and pyrazole moieties are combined in pharmaceutical research .
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN4 |
| Molecular Weight | 296.34 g/mol |
| PubChem CID | 71710904 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume